Sarafotoxin S6b is a potent neurotoxic peptide derived from the venom of the snake Atractaspis engaddensis. It belongs to a group of peptides known as sarafotoxins, which are structurally and functionally similar to endothelins, a family of peptides that play critical roles in various physiological processes, including vasoconstriction and cell proliferation. Sarafotoxins exhibit strong biological activity, particularly in their ability to induce vasoconstriction and influence cellular signaling pathways.
Sarafotoxin S6b is classified under the category of polypeptide toxins. It is isolated from the venom of the snake Atractaspis engaddensis, which is found in Africa. The venom contains multiple isoforms of sarafotoxins, with S6b being recognized for its high potency compared to other variants. The classification of sarafotoxins is based on their structural similarities to endothelins, particularly in their disulfide bridge configurations and biological activities.
The synthesis of sarafotoxin S6b has been achieved through various chemical methods. One significant study involved the synthesis of disulfide analogues of sarafotoxin S6b to elucidate its structure-activity relationships. The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the peptide sequence and modifications.
Sarafotoxin S6b possesses a complex molecular structure characterized by its cyclic nature and disulfide bridges. The specific arrangement of amino acids contributes to its biological activity.
Sarafotoxin S6b undergoes various chemical reactions that can influence its activity and stability.
The mechanism by which sarafotoxin S6b exerts its effects involves binding to specific receptors on target cells, primarily G protein-coupled receptors similar to those activated by endothelins.
Sarafotoxin S6b exhibits distinct physical and chemical properties that are relevant for its biological activity.
Sarafotoxin S6b has several scientific applications due to its potent biological effects:
SRTX S6b has the primary sequence: Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp (CSCKDMTDKECLYFCHQDVIW) [8]. Key features include:
Table 1: Key Features of Sarafotoxin S6b Primary Structure
Feature | Residue(s) | Position | Functional Significance |
---|---|---|---|
Cysteine residues | Cys | 1, 3, 11, 15 | Disulfide bond formation |
C-terminal residue | Trp | 21 | Receptor binding; removal abolishes activity |
N-terminal dipeptide | Lys-Arg | Pre-sequence | Enhances receptor affinity in analogs |
Charged residues | Asp, Glu, Lys | 4, 9, 10 | Solubility and receptor interaction |
The tertiary fold of SRTX S6b is stabilized by two disulfide bridges configured in a 1-15 and 3-11 pattern (Type A connectivity). This architecture is critical for maintaining its bioactive conformation:
NMR studies in acetonitrile/water (50:50) and pure aqueous solutions reveal SRTX S6b’s well-defined secondary structure:
Table 2: NMR-Derived Secondary Structure Elements of Sarafotoxin S6b
Structural Domain | Residues | Conformation | Key Stabilizing Interactions |
---|---|---|---|
N-terminal loop | Cys-1–Cys-3 | β-turn | Disulfide (Cys1–Cys15) |
Central loop | Asp-4–Cys-11 | Variable bend | Disulfide (Cys3–Cys11) |
Central core | Lys-9–Gln-17 | α-helix (residues 9–17) | H-bonds (i→i+4); hydrophobic packing |
C-terminal tail | Asp-18–Trp-21 | Disordered | Solvent exposure |
SRTX S6b shares 60–80% sequence identity with mammalian endothelins (ET-1, ET-2, ET-3), explaining its cross-reactivity with endothelin receptors:
Table 3: Structural and Functional Comparison of Sarafotoxin S6b and Endothelin-1
Characteristic | Sarafotoxin S6b | Endothelin-1 | Functional Consequence |
---|---|---|---|
Full Sequence | CSCKDMTDKECLYFCHQDVIW | CSCSSLMDKECVYFCHLDIIW | ~30% vasoconstrictive potency of ET-1 [2] |
C-terminal residues | CLYFCHQDVIW | CVYFCHLDIIW | Shared receptor engagement |
N-terminal residue 4 | Lys (charged) | Ser (polar) | Higher ETB affinity for SRTX S6b |
Disulfide bonds | Type A (1-15, 3-11) | Type A (1-15, 3-11) | Essential for vasoactivity |
Residues 5–8 | Asp-Met-Thr-Asp | Leu-Met-Asp-Lys | Altered loop dynamics; potency differences |
EC50 for ETB | 43 pM [5] | 120 pM | Greater SRTX S6b potency at ETB |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4